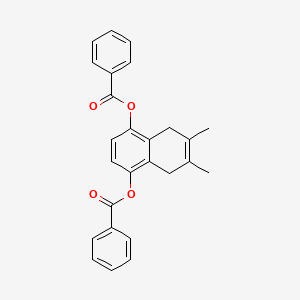
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system, which is partially hydrogenated, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- typically involves the following steps:
Hydrogenation of Naphthalene: The naphthalene ring is partially hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then aminated to introduce the amine group, forming 5,6,7,8-tetrahydro-1-naphthylamine.
Formation of Oxazoline Ring: The final step involves the reaction of the amine with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is used in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring system provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Lacks the oxazoline ring, making it less versatile in certain applications.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but without the N-methyl and oxazoline groups.
5-Aminotetralin: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is unique due to the presence of both the oxazoline ring and the N-methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
102280-51-3 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(14-15-9-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3 |
Clé InChI |
GZNNPSLOTUSZII-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=C1CCCC2)C3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


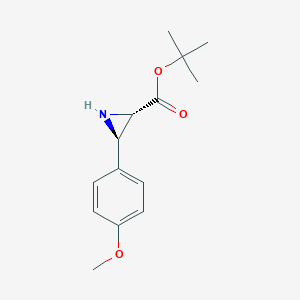
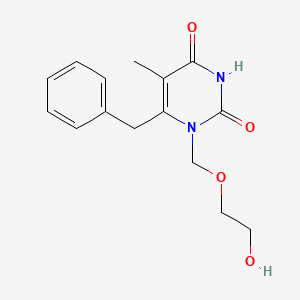
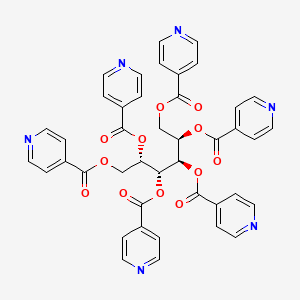
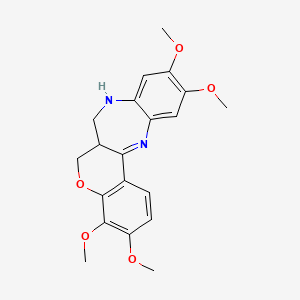
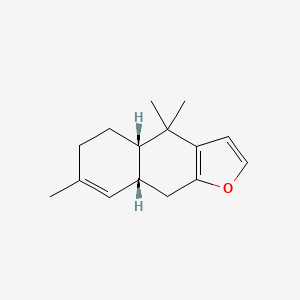
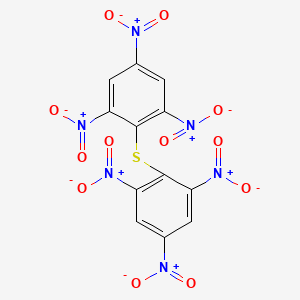
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
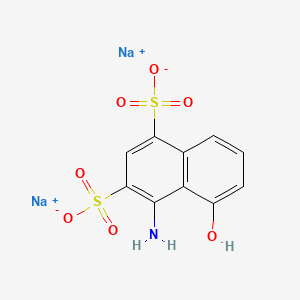

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
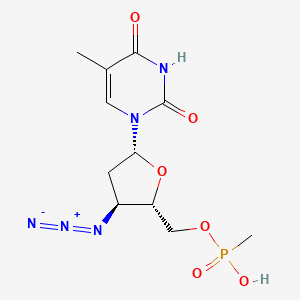

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
